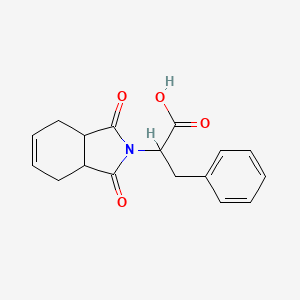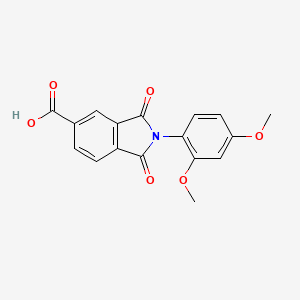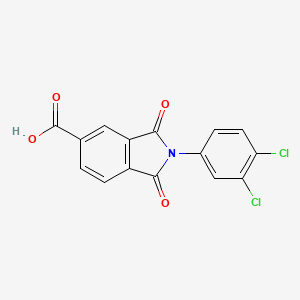
2',6'-Dichloro-3-(3-methylphenyl)propiophenone
Overview
Description
2’,6’-Dichloro-3-(3-methylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2O . It is used in various chemical and pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of 2’,6’-Dichloro-3-(3-methylphenyl)propiophenone consists of a propiophenone backbone with two chlorine atoms and a 3-methylphenyl group attached . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’,6’-Dichloro-3-(3-methylphenyl)propiophenone include its molecular weight, melting point, boiling point, and density . More detailed information can be found in chemical databases .Scientific Research Applications
Synthesis and Chemical Properties
2',6'-Dichloro-3-(3-methylphenyl)propiophenone has been explored in various chemical syntheses and reactions. One notable application is in the creation of electrophilic trisubstituted ethylenes, including derivatives of methyl 2-cyano-3-phenyl-2-propenoates. These compounds have been characterized and utilized in copolymerization with styrene, demonstrating their potential in material science and polymer chemistry (Kim et al., 1999).
Semisynthesis of Natural Compounds
The compound has also been involved in the semisynthesis of natural methoxylated propiophenones. By reacting isomeric mixtures of phenylpropenes with specific catalytic agents, researchers have successfully synthesized phenylpropanes, followed by their oxidation. This process highlights the compound's role in creating naturally derived chemical substances, potentially useful in various biological and pharmacological applications (Joshi et al., 2005).
Chemical Transformations and Reactions
In another study, the chlorination of propiophenone led to the formation of 2-phenylglyceric acid as a major product, showcasing a unique chemical transformation. This reaction highlights the reactivity and potential applications of the compound in synthetic chemistry (Cossar et al., 1991).
Polymer Science Applications
Further research has delved into the synthesis of novel polymers. For instance, cyclocondensation reactions involving 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea have been reported. These studies contribute to the development of new materials with potential applications in various industrial sectors (Bonacorso et al., 2003).
Asymmetric Synthesis
The compound has also been used in the asymmetric synthesis of 3-hydroxy-3-phenylvaleric acid. This research contributes to the field of stereochemistry and the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and other biologically active molecules (Mitsui & Kudo, 1967).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-4-2-5-12(10-11)8-9-15(19)16-13(17)6-3-7-14(16)18/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMENFXIJNRGAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644102 | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dichloro-3-(3-methylphenyl)propiophenone | |
CAS RN |
898768-27-9 | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



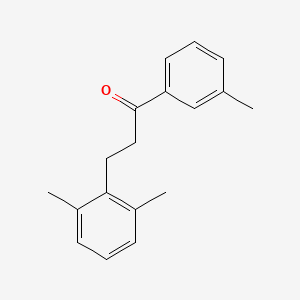
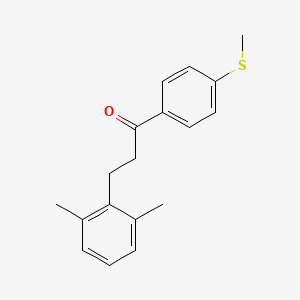
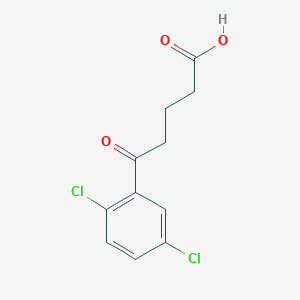
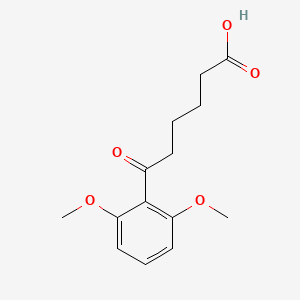

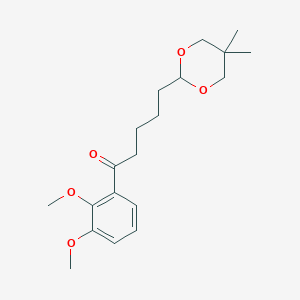


![{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine](/img/structure/B3025025.png)

